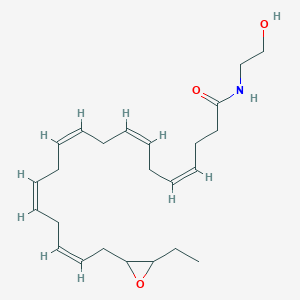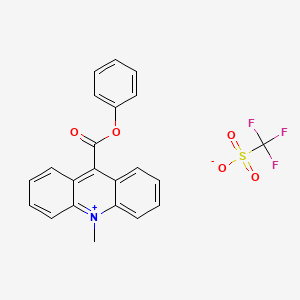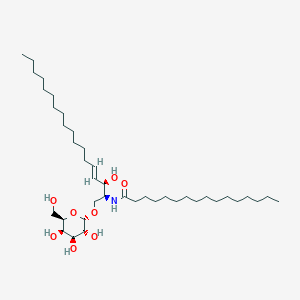
(+/-)-Muscarine hydrate
概要
説明
(+/-)-Muscarine hydrate is a naturally occurring alkaloid found in certain mushrooms, particularly in the genus Amanita. It is a quaternary ammonium compound and a potent agonist of muscarinic acetylcholine receptors. Muscarine is known for its role in the study of the parasympathetic nervous system and its effects on various physiological functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-muscarine hydrate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2,5-dimethyl-3-oxazolidinone.
Cyclization: The precursor undergoes cyclization to form the oxazolidinone ring.
Hydroxylation: The oxazolidinone ring is then hydroxylated to introduce the hydroxyl group at the desired position.
Quaternization: The hydroxylated intermediate is quaternized using methyl iodide to form the quaternary ammonium compound.
Hydration: Finally, the quaternary ammonium compound is hydrated to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (+/-)-Muscarine hydrate undergoes various chemical reactions, including:
Oxidation: Muscarine can be oxidized to form muscarone, a ketone derivative.
Reduction: Reduction of muscarine can yield dihydromuscarine, a reduced form of the compound.
Substitution: Muscarine can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products:
Oxidation: Muscarone
Reduction: Dihydromuscarine
Substitution: Various substituted muscarine derivatives
科学的研究の応用
(+/-)-Muscarine hydrate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of muscarinic acetylcholine receptors and their ligands.
Biology: Muscarine is employed in research on the parasympathetic nervous system and its physiological effects.
Medicine: It serves as a tool in pharmacological studies to understand the mechanisms of action of muscarinic agonists and antagonists.
Industry: Muscarine derivatives are explored for potential therapeutic applications, including treatments for neurological disorders and gastrointestinal conditions.
作用機序
(+/-)-Muscarine hydrate exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, muscarine activates these receptors, leading to various intracellular signaling pathways. The activation of muscarinic receptors results in physiological responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate. The specific molecular targets include M1, M2, M3, M4, and M5 subtypes of muscarinic receptors, each associated with different physiological functions.
類似化合物との比較
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma and dry mouth.
Bethanechol: A synthetic muscarinic agonist used to treat urinary retention.
Carbachol: A cholinergic agonist with both muscarinic and nicotinic activity, used in ophthalmology.
Comparison: (+/-)-Muscarine hydrate is unique in its natural occurrence and specific binding affinity for muscarinic receptors. Unlike pilocarpine and bethanechol, which are used therapeutically, muscarine is primarily a research tool. Carbachol, while similar, has broader activity due to its action on both muscarinic and nicotinic receptors.
特性
IUPAC Name |
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH.H2O/c1-7-9(11)5-8(12-7)6-10(2,3)4;;/h7-9,11H,5-6H2,1-4H3;1H;1H2/q+1;;/p-1/t7-,8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIBMSFYMQZCQT-LQWRGHIJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)C[N+](C)(C)C)O.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)
![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)





![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)
![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)
![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)
